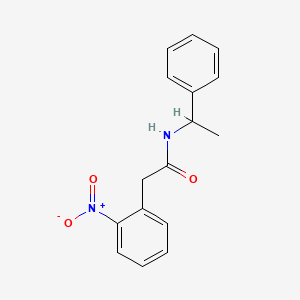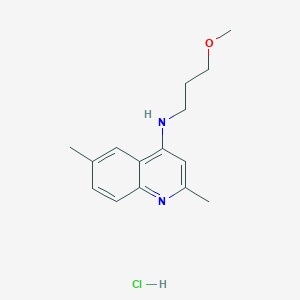
N-(3-methoxypropyl)-2,6-dimethyl-4-quinolinamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxypropyl)-2,6-dimethyl-4-quinolinamine hydrochloride, also known as MPDQ, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the quinoline family of compounds, which are known for their diverse biological activities. MPDQ has been shown to have a range of effects on biochemical and physiological processes, making it a promising candidate for further study.
作用機序
The mechanism of action of N-(3-methoxypropyl)-2,6-dimethyl-4-quinolinamine hydrochloride is complex and not yet fully understood. However, it is known to interact with nicotinic acetylcholine receptors in the brain, leading to a range of effects on neuronal activity. N-(3-methoxypropyl)-2,6-dimethyl-4-quinolinamine hydrochloride has been shown to increase the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, which may contribute to its effects on behavior and cognition.
Biochemical and Physiological Effects
N-(3-methoxypropyl)-2,6-dimethyl-4-quinolinamine hydrochloride has been shown to have a range of effects on biochemical and physiological processes. For example, it has been shown to increase the release of dopamine in the striatum, which may contribute to its effects on reward and motivation. It has also been shown to increase the release of acetylcholine in the hippocampus, which may play a role in its effects on learning and memory.
実験室実験の利点と制限
One of the advantages of using N-(3-methoxypropyl)-2,6-dimethyl-4-quinolinamine hydrochloride in lab experiments is its selectivity for nicotinic acetylcholine receptors. This allows researchers to investigate the function of these receptors in a more targeted way than with other compounds. However, one limitation of N-(3-methoxypropyl)-2,6-dimethyl-4-quinolinamine hydrochloride is its relatively short half-life, which may make it difficult to use in certain experiments.
将来の方向性
There are many potential future directions for research on N-(3-methoxypropyl)-2,6-dimethyl-4-quinolinamine hydrochloride. One area of interest is its potential as a treatment for various neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia. Another area of interest is its potential as a tool for investigating the role of nicotinic acetylcholine receptors in various brain regions and their contribution to behavior and cognition. Further optimization of the synthesis method may also lead to the development of new analogs with improved properties for scientific research.
合成法
The synthesis of N-(3-methoxypropyl)-2,6-dimethyl-4-quinolinamine hydrochloride typically involves a multi-step process, starting with the reaction of 2,6-dimethylquinoline with propylene oxide to form a propylene oxide adduct. This adduct is then reacted with hydrochloric acid to form the final product, N-(3-methoxypropyl)-2,6-dimethyl-4-quinolinamine hydrochloride hydrochloride. The synthesis of N-(3-methoxypropyl)-2,6-dimethyl-4-quinolinamine hydrochloride has been optimized over the years, with various modifications to the reaction conditions and reagents used.
科学的研究の応用
N-(3-methoxypropyl)-2,6-dimethyl-4-quinolinamine hydrochloride has been used in a variety of scientific research applications, particularly in the fields of neuroscience and pharmacology. One of the primary areas of interest has been its potential as a tool for studying the role of nicotinic acetylcholine receptors in the brain. N-(3-methoxypropyl)-2,6-dimethyl-4-quinolinamine hydrochloride has been shown to selectively activate these receptors, making it a useful tool for investigating their function.
特性
IUPAC Name |
N-(3-methoxypropyl)-2,6-dimethylquinolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O.ClH/c1-11-5-6-14-13(9-11)15(10-12(2)17-14)16-7-4-8-18-3;/h5-6,9-10H,4,7-8H2,1-3H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVLTYMTMXYVLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NCCCOC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(3-methylphenoxy)pentyl]amino}ethanol](/img/structure/B5223495.png)
![1-(3-methylphenyl)-5-{[(4-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5223496.png)
![{4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid](/img/structure/B5223512.png)
![methyl (3-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5223520.png)
![2-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5223525.png)
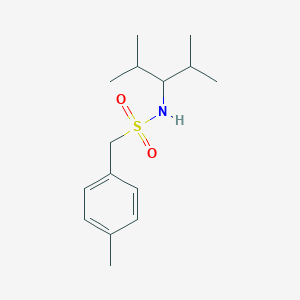
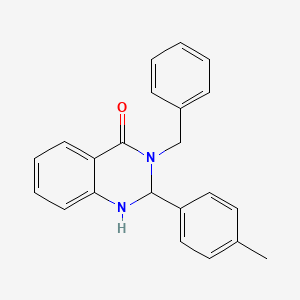
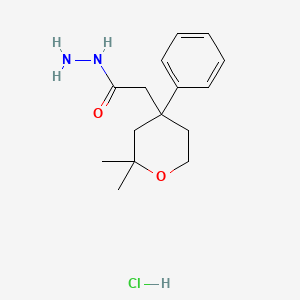

![2-(4-methylphenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile](/img/structure/B5223557.png)
![N-(2,5-dimethoxyphenyl)-2-oxo-2-[2-(phenylsulfonyl)hydrazino]acetamide](/img/structure/B5223565.png)

![N-[4-(acetylamino)-3-methylphenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5223581.png)
